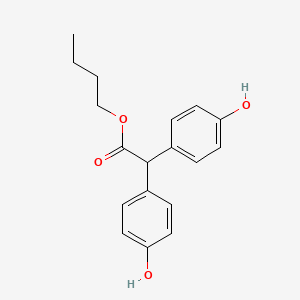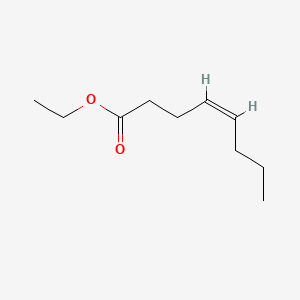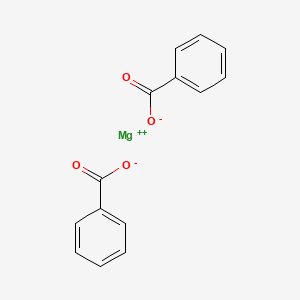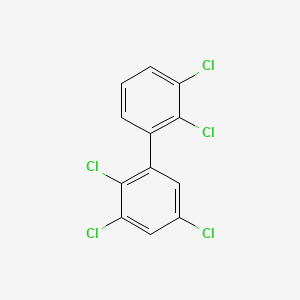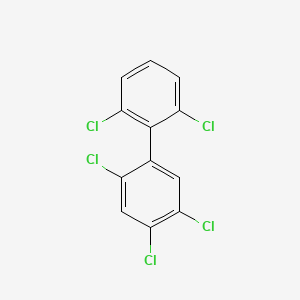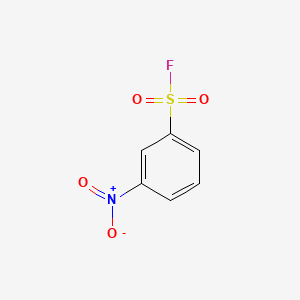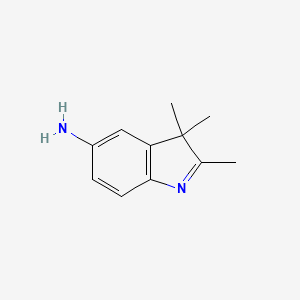
2,3,3-Trimethyl-3H-indol-5-amine
Vue d'ensemble
Description
2,3,3-Trimethyl-3H-indol-5-amine is a chemical compound with the CAS Number: 773-63-7 . It has a molecular weight of 174.25 and is typically stored in a dark place at room temperature . It is a solid substance .
Synthesis Analysis
The synthesis of 2,3,3-Trimethyl-3H-indol-5-amine involves a two-stage process . In the first stage, a mixture of product A, stannous chloride dihydrate, and hydrochloric acid is taken to reflux for two hours . After cooling down to ambient temperature and filtration, the solid collected is solubilized in water . In the second stage, this solution is neutralized by the addition of 20% soda . The precipitate formed is filtered, then washed with water and dried under vacuum in the presence of phosphoric anhydride . This process yields 5.4 g of product B .Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethyl-3H-indol-5-amine is represented by the linear formula C11H14N2 . The InChI Code for this compound is 1S/C11H14N2/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6,13H,1,12H2,2-3H3 .Chemical Reactions Analysis
The reaction of 2,3,3-Trimethyl-3H-indol-5-amine with p-nitrobenzaldehyde may take place in two directions, depending on the temperature: with the formation of a Schiff’s base or of the corresponding styryl compound .Physical And Chemical Properties Analysis
The physicochemical properties of 2,3,3-Trimethyl-3H-indol-5-amine include a molar refractivity of 60.54, a TPSA of 38.38 Ų, and a lipophilicity Log Po/w (iLOGP) of 1.86 . It is soluble in water .Applications De Recherche Scientifique
Aminomethylation of Aromatics : The aminomethylation of electron-rich aromatics, including indoles like 2,3,3-Trimethyl-3H-indol-5-amine, can be catalyzed by metal triflate-TMSCl systems. This process facilitates the synthesis of primary amines and 1-aryl-trichloroethylamines, indicating its potential application in creating complex amine derivatives (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).
Synthesis of Pyrimidoindolones : The reaction of 2,3,3-trimethyl-3H-indole hydrochloride with specific amides produces hexahydropyrimidoindolones. This synthesis pathway might be useful for developing novel organic compounds with potential applications in pharmaceuticals or material sciences (Shachkus, Dyagutite, & Stumbryavichyute, 1990).
Amination of Biomass-based Alcohols : In the broader scope of amines' production, 2,3,3-Trimethyl-3H-indol-5-amine could potentially be synthesized via amination processes, which are key in producing various amines from biomass-based alcohols. This has implications in sustainable chemistry and industrial applications (Pera‐Titus & Shi, 2014).
Formation of Hindered Primary Amines : In the synthesis of sterically hindered primary amines, 2,3,3-Trimethyl-3H-indol-5-amine can serve as a precursor. Such amines have potential applications in developing complex organic molecules with unique properties (Jirkovsky, Greenblatt, & Baudy, 1991).
5
Synthesis of Indolo-Benzoxazines : The reaction of various 2,3,3-trimethyl-3H-indoles with specific phenols leads to the synthesis of indolo-benzoxazines, compounds that could have applications in material science and pharmaceuticals. This illustrates the utility of 2,3,3-Trimethyl-3H-indol-5-amine in synthesizing novel heterocyclic compounds (Shachkus, Degutis, & Urbonavichyus, 1989).
Catalytic Hydrogenation in Organic Synthesis : 2,3,3-Trimethyl-3H-indole can react with nitrile oxides to produce 1,2,4-oxadiazoloindolines. These compounds, when subjected to catalytic hydrogenation, yield products that could be of interest in organic synthesis and potentially in pharmaceutical research (Malamidou-Xenikaki & Coutouli-argyropoulou, 1990).
Synthesis of Indoles and Anilines : In a broader context, the synthesis of 2,3-dihydroindoles and anilines through the amination of aryl chlorides could potentially involve 2,3,3-Trimethyl-3H-indol-5-amine. Such synthetic pathways are crucial in medicinal chemistry for creating diverse bioactive compounds (Beller, Breindl, Riermeier, & Tillack, 2001).
Visible-light-mediated Oxidative C-N Bond Formation : Research into the visible-light-mediated oxidative C-N bond formation, which is key for synthesizing N-arylindoles, can potentially involve 2,3,3-Trimethyl-3H-indol-5-amine. This method has implications for more sustainable and efficient indole synthesis, relevant in pharmaceutical research (Maity & Zheng, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2,3,3-trimethylindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPYFOCHFCYAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344121 | |
| Record name | 2,3,3-Trimethyl-3H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-3H-indol-5-amine | |
CAS RN |
773-63-7 | |
| Record name | 2,3,3-Trimethyl-3H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-TRIMETHYL-3H-INDOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

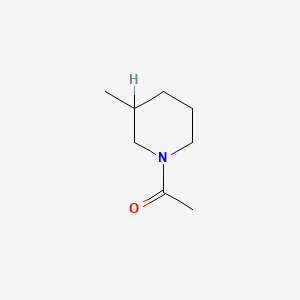
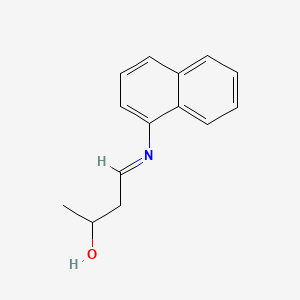
![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)
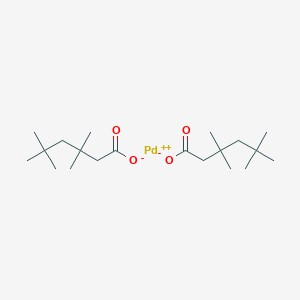
![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)
![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)
